molecular formula C16H14FNO2 B13435631 Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate

Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate

Cat. No.: B13435631
M. Wt: 271.29 g/mol
InChI Key: FRCRDHWNNPVRGD-UHFFFAOYSA-N
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Description

Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C16H14FNO2 It is characterized by the presence of a phenyl group, a 3-fluorophenyl group, and a cyclopropyl ring attached to a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorophenylcyclopropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine on the chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl and 3-fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl carbamate: Lacks the 3-fluorophenyl and cyclopropyl groups.

    3-Fluorophenyl carbamate: Lacks the cyclopropyl group.

    Cyclopropyl carbamate: Lacks the phenyl and 3-fluorophenyl groups.

Uniqueness

Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate is unique due to the combination of its structural features. The presence of both the 3-fluorophenyl and cyclopropyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

phenyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C16H14FNO2/c17-13-6-4-5-12(11-13)16(9-10-16)18-15(19)20-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,19)

InChI Key

FRCRDHWNNPVRGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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